2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid is a compound that features a maleimide group attached to a phenyl ring, which is further connected to a methylpropanoic acid moiety
Preparation Methods
The synthesis of 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid typically involves the reaction of maleic anhydride with an appropriate aromatic amine to form the maleimide derivative. This intermediate is then subjected to further reactions to introduce the methylpropanoic acid group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The maleimide group can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the maleimide group to a more reduced form, such as succinimide.
Cycloaddition: The maleimide group is known to participate in cycloaddition reactions, forming cyclic adducts with dienes and other unsaturated compounds
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of polymers and copolymers.
Biology: The compound’s maleimide group can react with thiol groups in proteins, making it useful for bioconjugation and labeling studies.
Mechanism of Action
The mechanism of action of 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid involves its interaction with molecular targets through its maleimide group. This group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or the modification of protein function. The pathways involved often include the disruption of normal cellular processes, which can be harnessed for therapeutic purposes .
Comparison with Similar Compounds
Similar compounds include other maleimide derivatives such as:
- 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
- N-(2-hydroxyethyl)maleimide
- 3-maleimidobenzoic acid chloride
Properties
CAS No. |
1528886-78-3 |
---|---|
Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.